Dofequidar Fumarate

Description

See also: Dofequidar (salt form of).

Properties

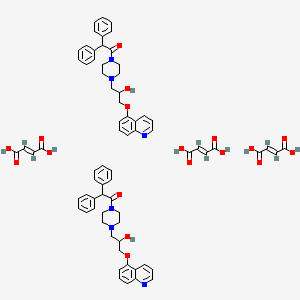

IUPAC Name |

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C30H31N3O3.3C4H4O4/c2*34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;3*5-3(6)1-2-4(7)8/h2*1-16,25,29,34H,17-22H2;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMJYTYLTJFNCS-VQYXCCSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N(CCN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CC(O)COC4=CC=CC5=C4C=CC=N5.C1N(CCN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CC(O)COC4=CC=CC5=C4C=CC=N5.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H74N6O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158681-49-3 | |

| Record name | Dofequidar fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158681493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rac-1-{4-[2-Hydroxy-3-(5-chinolyloxy)propyl]piperazin-1-yl}-2,2-diphenylethan-1-on, Fumarat (1:1,5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOFEQUIDAR FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DM793MFSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dofequidar Fumarate: A Technical Guide to its P-glycoprotein Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dofequidar Fumarate (MS-209) is an orally active, third-generation quinoline-based inhibitor of P-glycoprotein (P-gp/ABCB1), a primary mediator of multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of the P-glycoprotein inhibition pathway by this compound, including its mechanism of action, relevant experimental protocols, and a summary of its activity. This compound has been investigated for its potential to reverse MDR and enhance the efficacy of conventional chemotherapeutic agents.[1][2][3]

Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an ATP-dependent efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from the cell's interior.[4] This process is a major cause of decreased intracellular drug accumulation, leading to multidrug resistance.

This compound acts as a competitive inhibitor of P-glycoprotein.[2] It directly interacts with the transporter, likely at or near the substrate-binding site, thereby preventing the binding and subsequent efflux of chemotherapeutic drugs. By blocking the pump's function, this compound effectively increases the intracellular concentration of co-administered anticancer agents, restoring their cytotoxic effects in resistant cancer cells.

Beyond P-gp, preclinical studies have demonstrated that this compound also inhibits the activity of other clinically relevant ABC transporters, namely multidrug resistance-associated protein 1 (MRP1/ABCC1) and breast cancer resistance protein (BCRP/ABCG2) .[1][2][5] This broader spectrum of activity suggests its potential to overcome MDR mediated by multiple efflux pumps.

The following diagram illustrates the proposed mechanism of P-glycoprotein inhibition by this compound.

Quantitative Data Summary

While described as a highly potent MDR reversing agent, a specific IC50 value for this compound's inhibition of P-glycoprotein is not consistently reported in publicly available literature. However, its efficacy has been demonstrated in numerous in vitro and in vivo studies, as well as in clinical trials.[1][3]

| Parameter | Value | Notes |

| P-gp Inhibition (IC50) | Not consistently reported | Described as a highly potent reversing agent. |

| Inhibited Transporters | P-glycoprotein (ABCB1), MRP1 (ABCC1), BCRP (ABCG2) | Broad spectrum of activity against key MDR pumps.[1][2][5] |

| Mechanism | Competitive Inhibition | Competes with chemotherapeutic drugs for binding to P-gp.[2] |

Experimental Protocols

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this activity.

Principle: P-gp possesses a basal ATPase activity that is stimulated by its substrates. Inhibitors can either prevent this stimulation or inhibit the basal activity. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically.

Detailed Methodology:

-

Membrane Preparation:

-

Utilize membrane vesicles prepared from cells overexpressing human P-gp (e.g., Sf9 insect cells infected with a baculovirus carrying the MDR1 cDNA, or membranes from P-gp-overexpressing cancer cell lines).

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA).

-

Add the P-gp-containing membrane vesicles to the reaction buffer.

-

Add this compound at various concentrations. Include a known P-gp substrate (e.g., verapamil) as a positive control for stimulation and a known inhibitor (e.g., verapamil at high concentrations) as a positive control for inhibition.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a final concentration of 2-5 mM MgATP.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

-

-

Termination and Detection:

-

Stop the reaction by adding a solution containing a colorimetric reagent for phosphate detection (e.g., a malachite green-based reagent).

-

Measure the absorbance at a specific wavelength (e.g., ~620-660 nm).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi released in each reaction.

-

Determine the effect of this compound on the basal and/or substrate-stimulated P-gp ATPase activity.

-

The following diagram outlines the workflow for a P-gp ATPase activity assay.

References

- 1. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 5. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]

Dofequidar Fumarate: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dofequidar Fumarate (also known as MS-209) is a third-generation, orally active quinoline derivative developed as a potent multidrug resistance (MDR) modulator. Its primary mechanism of action is the inhibition of ATP-binding cassette (ABC) transporters, which are responsible for the efflux of various chemotherapeutic agents from cancer cells. By blocking these transporters, this compound increases the intracellular concentration of anticancer drugs, thereby resensitizing resistant tumors to treatment. This technical guide provides a comprehensive review of the available pharmacokinetic and pharmacodynamic data on this compound, details the experimental protocols used in its evaluation, and illustrates its mechanism of action and relevant biological pathways.

Pharmacodynamics: Reversing Multidrug Resistance

The core pharmacodynamic effect of this compound is the reversal of multidrug resistance, a major obstacle in cancer chemotherapy.[1] This is achieved through the direct inhibition of key ABC transporters.

Mechanism of Action

This compound has been shown to be a potent inhibitor of several clinically relevant ABC transporters, including:

-

P-glycoprotein (P-gp/ABCB1): A primary efflux pump for a wide range of anticancer drugs.[1]

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Another important transporter involved in the efflux of conjugated and unconjugated drugs.[2]

-

Breast Cancer Resistance Protein (BCRP/ABCG2): Highly expressed in cancer stem cells and responsible for resistance to drugs like topotecan and irinotecan.[2][3]

By binding to these transporters, this compound competitively inhibits their function, leading to the intracellular accumulation of co-administered chemotherapeutic agents and enhanced cytotoxicity in resistant cancer cells.[1]

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent MDR-reversing activity of this compound. In various MDR cancer cell lines, it has been shown to restore sensitivity to a range of chemotherapeutic agents, including docetaxel, doxorubicin, vincristine, and etoposide.[4][5] Notably, this compound has also been shown to sensitize cancer stem-like side population (SP) cells, which overexpress ABCG2/BCRP, to anticancer drugs.[2][3]

In vivo studies using xenograft models of multidrug-resistant solid tumors have confirmed these findings. Oral administration of this compound in combination with chemotherapeutic agents like docetaxel resulted in significantly enhanced antitumor activity compared to chemotherapy alone, without a substantial increase in toxicity.[4]

Clinical Studies

This compound has been evaluated in Phase I and Phase III clinical trials. A Phase I study in combination with docetaxel established its safety and tolerability.[6] Phase III trials for advanced or recurrent breast cancer suggested a potential improvement in response rates when this compound was added to the CAF (cyclophosphamide, doxorubicin, fluorouracil) regimen, particularly in patients with no prior therapy, although the results did not always reach statistical significance.[3]

Pharmacodynamic Data Summary

| Parameter | Observation | Reference |

| Mechanism of Action | Inhibition of ABCB1/P-gp, ABCC1/MRP1, and ABCG2/BCRP transporters | [1][2][3] |

| In Vitro Activity | Effective reversal of MDR in various cancer cell lines at a concentration of 3 µM. | [4][5] |

| In Vivo Activity | Potentiation of antitumor efficacy of docetaxel in MDR solid tumor xenografts. | [4] |

| Clinical Efficacy | Suggestion of improved response rates in chemotherapy-naïve breast cancer patients. | [3] |

Pharmacokinetics: An Overview

Detailed quantitative pharmacokinetic data for this compound in humans is limited in the public domain. However, available information from preclinical and early-phase clinical studies provides some key insights.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is orally active, as demonstrated by its efficacy in in vivo models following oral administration.[1][2][5] A Phase I clinical trial also utilized oral administration of the drug.[6] Specific details regarding its bioavailability, volume of distribution, protein binding, metabolic pathways, and excretion routes are not extensively documented in published literature.

Pharmacokinetic Parameters

While a comprehensive table of pharmacokinetic parameters cannot be constructed due to the lack of publicly available data, some information on its plasma concentration has been reported. In one preclinical study, a plasma concentration of 3 µM was maintained for over 7 hours following administration, a level shown to be effective for MDR reversal in vitro.[4][5]

A Phase I clinical trial of this compound (MS-209) in combination with docetaxel found no strong pharmacokinetic interaction between the two drugs.[6] There was a trend towards an increase in the Area Under the Curve (AUC) for docetaxel at the highest doses of this compound, but the effect was limited.[6]

| Parameter | Value | Reference |

| Route of Administration | Oral | [1][2][5][6] |

| Cmax (Maximum Concentration) | Data not publicly available | |

| Tmax (Time to Maximum Concentration) | Data not publicly available | |

| AUC (Area Under the Curve) | Data not publicly available | |

| Elimination Half-life (t½) | Data not publicly available | |

| Volume of Distribution (Vd) | Data not publicly available | |

| Clearance (CL) | Data not publicly available | |

| Noteworthy Observation | A plasma concentration of 3 µM was sustained for >7 hours in an in vivo model. | [4][5] |

Experimental Protocols

The following section details the methodologies employed in key preclinical studies to evaluate the pharmacodynamics of this compound.

In Vitro Vesicle Transport Assay

This assay directly measures the inhibitory effect of this compound on ABC transporter function.

-

Vesicles: Membrane vesicles from insect cells overexpressing human ABCG2/BCRP are used.

-

Substrate: A radiolabeled substrate of the transporter, such as ³H-labeled methotrexate, is utilized.

-

Procedure:

-

Vesicles are incubated with the radiolabeled substrate and ATP in the presence or absence of varying concentrations of this compound.

-

The reaction is initiated by the addition of ATP and incubated at 37°C.

-

The reaction is stopped, and the vesicles are collected by filtration.

-

The amount of radiolabeled substrate trapped within the vesicles is quantified by scintillation counting.

-

-

Endpoint: A decrease in the accumulation of the radiolabeled substrate in the vesicles in the presence of this compound indicates inhibition of the transporter.

In Vivo Xenograft Studies

These studies assess the efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: Human cancer cells expressing high levels of ABC transporters are implanted subcutaneously to form tumors.

-

Treatment Regimen:

-

Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, chemotherapeutic agent alone, this compound alone, combination therapy).

-

This compound is administered orally, typically 30-60 minutes before the intravenous administration of the chemotherapeutic agent.

-

Treatments are given on a defined schedule (e.g., on days 0, 4, and 8).

-

-

Endpoint: Tumor volume is measured regularly with calipers. The primary endpoint is the inhibition of tumor growth in the combination therapy group compared to the other groups.

Quantification of this compound in Biological Samples

While a specific validated method for this compound is not detailed in the reviewed literature, the standard analytical technique for quantifying small molecule drugs in biological matrices (e.g., plasma, tissue homogenates) is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[7]

-

Sample Preparation: Typically involves protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the drug from the biological matrix.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system to separate the analyte of interest from other components.

-

Mass Spectrometric Detection: The analyte is then ionized and detected by a mass spectrometer, which provides high sensitivity and selectivity for accurate quantification.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to characterize it.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for this compound Evaluation.

References

- 1. [Overcoming of multidrug resistance by a newly synthesized quinoline compound, MS-209] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MS-209, a quinoline-type reversal agent, potentiates antitumor efficacy of docetaxel in multidrug-resistant solid tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Phase I combining a P-glycoprotein inhibitor, MS209, in combination with docetaxel in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

In Vitro Efficacy of Dofequidar Fumarate: A Technical Guide to its Role in Overcoming Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of Dofequidar Fumarate, a potent inhibitor of ATP-binding cassette (ABC) transporters. This compound has demonstrated significant potential in reversing multidrug resistance (MDR) in cancer cells, particularly in cancer stem-like cells, by blocking the efflux of chemotherapeutic agents. This document details the experimental protocols used to evaluate its efficacy, presents quantitative data from key studies, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: Inhibition of ABC Transporters

This compound is an orally active quinoline derivative that has been identified as a novel inhibitor of several ABC transporters, which are pivotal in the development of MDR in cancer.[1][2] Preclinical in vitro studies have established its activity against P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1][2] By competitively inhibiting these transporters, this compound effectively increases the intracellular concentration of various anticancer drugs, thereby restoring their cytotoxic efficacy in resistant cancer cells.[1][3]

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative data from in vitro studies on this compound, demonstrating its efficacy in inhibiting ABC transporter function and sensitizing cancer cells to chemotherapeutic agents.

Table 1: Dose-Dependent Reduction of Side Population (SP) Fraction by this compound

Side population (SP) cells are a subpopulation of cancer cells that exhibit stem cell-like properties and high levels of ABC transporter expression, contributing to chemoresistance.[1] The Hoechst 33342 dye efflux assay is used to identify and quantify SP cells. This compound has been shown to dose-dependently reduce the SP fraction in various cancer cell lines by inhibiting the efflux of the Hoechst dye.[1]

| Cell Line | This compound Concentration (µM) | Relative SP Cell Number (%) |

| HeLa | 0 (Control) | 100 |

| 0.1 | ~80 | |

| 1 | ~40 | |

| 10 | ~10 | |

| BSY-1 | 0 (Control) | 100 |

| 1 | ~50 | |

| 10 | ~20 | |

| KM12 | 0 (Control) | 100 |

| 1 | ~60 | |

| 10 | ~30 |

Data extracted from Katayama R, et al. Cancer Sci. 2009.[1]

Table 2: Inhibition of ABCG2-Mediated Transport by this compound

The in vitro vesicle transport assay directly measures the ability of a compound to inhibit the transport activity of a specific ABC transporter. In this assay, membrane vesicles overexpressing the transporter are used to measure the uptake of a radiolabeled substrate in the presence and absence of the inhibitor.

| Inhibitor | Concentration (µM) | [³H]Methotrexate Transport (% of control) |

| This compound | 1 | ~60 |

| 10 | ~20 | |

| 100 | ~5 | |

| Fumitremorgin C (FTC) | 1 | ~30 |

| 10 | ~10 | |

| Verapamil | 100 | ~100 (no inhibition) |

Data extracted from Katayama R, et al. Cancer Sci. 2009.[1] The IC50 value for this compound in this assay was determined to be approximately 2.5 µM .

Table 3: Potentiation of Chemotherapeutic Agents in HeLa Side Population Cells

The efficacy of this compound in reversing chemoresistance is demonstrated by its ability to potentiate the cytotoxic effects of conventional anticancer drugs in resistant cell populations. The following data shows the effect of this compound on the sensitivity of HeLa SP cells to mitoxantrone and topotecan, both of which are substrates of ABCG2.

| Chemotherapeutic Agent | This compound (1 µM) | Approximate IC50 (nM) in HeLa SP cells | Fold Potentiation |

| Mitoxantrone | - | >1000 | - |

| + | ~100 | >10 | |

| Topotecan | - | >1000 | - |

| + | ~200 | >5 |

Data extracted and estimated from graphical representations in Katayama R, et al. Cancer Sci. 2009.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Hoechst 33342 Side Population Assay

This assay identifies cancer stem-like cells based on their ability to efflux the fluorescent dye Hoechst 33342 via ABC transporters.

-

Cell Preparation: Harvest cancer cells (e.g., HeLa, BSY-1, KM12) during their logarithmic growth phase and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in pre-warmed DMEM supplemented with 2% FBS and 10 mM HEPES.

-

Dye Staining: Add Hoechst 33342 dye to the cell suspension at a final concentration of 5 µg/mL.

-

Incubation with this compound: Aliquot the cell suspension into tubes and add this compound at various final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO). As a positive control for SP inhibition, verapamil can be used at 50 µM.

-

Incubation: Incubate the cells at 37°C for 90 minutes in a shaking water bath, protected from light.

-

Washing: After incubation, wash the cells twice with ice-cold PBS.

-

Flow Cytometry Analysis: Resuspend the cells in ice-cold PBS containing 2 µg/mL propidium iodide (PI) to exclude dead cells. Analyze the cells using a flow cytometer equipped with a UV laser. Hoechst 33342 fluorescence is detected with both blue (e.g., 450/20 nm) and red (e.g., 675/20 nm) filters. The SP fraction is identified as the population of cells that are dimly stained with Hoechst 33342 and is gated and quantified.

ABCG2 Vesicular Transport Assay

This assay directly measures the inhibitory effect of this compound on the transport function of ABCG2.

-

Vesicle Preparation: Use commercially available membrane vesicles prepared from Sf9 insect cells overexpressing human ABCG2. Thaw the vesicles on ice immediately before use.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM MOPS-Tris (pH 7.0), 70 mM KCl, 7.5 mM MgCl₂, and the radiolabeled substrate, [³H]methotrexate ([³H]MTX), at a suitable concentration (e.g., 0.2 µM).

-

Inhibitor Addition: Add this compound at various concentrations (e.g., 1, 10, 100 µM) to the reaction mixture. Include a vehicle control. Fumitremorgin C (a known ABCG2 inhibitor) can be used as a positive control.

-

Initiation of Transport: Add the ABCG2-expressing membrane vesicles (typically 5-10 µg of protein) to the reaction mixture and pre-incubate on ice for 5 minutes. Initiate the transport reaction by adding ATP to a final concentration of 4 mM. For negative controls, add AMP instead of ATP.

-

Incubation: Incubate the reaction at 37°C for a short period (e.g., 5-10 minutes) during which transport is linear.

-

Termination of Reaction: Stop the reaction by adding ice-cold stop buffer (e.g., PBS).

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the vesicles from the reaction buffer. Wash the filters with ice-cold stop buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter. ATP-dependent transport is calculated as the difference between the radioactivity measured in the presence of ATP and AMP.

Chemosensitivity (MTT) Assay

This assay determines the ability of this compound to sensitize cancer cells to chemotherapeutic drugs.

-

Cell Seeding: Seed cancer cells (e.g., HeLa SP and non-SP cells) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of a chemotherapeutic agent (e.g., mitoxantrone, topotecan) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

Dofequidar Fumarate: A Technical Guide on its Efficacy Against Cancer Stem-Like Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem-like cells (CSCs) represent a subpopulation of tumor cells endowed with properties of self-renewal, differentiation, and tumor initiation, contributing significantly to chemoresistance and cancer relapse. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. Dofequidar Fumarate (MS-209) is an orally active quinoline derivative initially identified as an inhibitor of ABCB1/P-glycoprotein (P-gp) and ABCC1/MRP1. Emerging evidence, however, highlights its potent activity against ABCG2/BCRP, a transporter highly expressed in various cancer stem-like cells. This technical guide provides an in-depth analysis of the effects of this compound on cancer stem-like cells, with a focus on its mechanism of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Inhibition of ABCG2/BCRP in Cancer Stem-Like Cells

This compound's primary mechanism of action against cancer stem-like cells involves the inhibition of the ABCG2/BCRP transporter. CSCs often exhibit a "Side Population" (SP) phenotype, characterized by their ability to efflux the fluorescent dye Hoechst 33342, a process mediated by ABCG2. By inhibiting ABCG2, this compound prevents the efflux of both Hoechst 33342 and various chemotherapeutic drugs, leading to their accumulation within the CSCs and subsequent sensitization to treatment.[1][2]

Signaling Pathway and Drug Efflux Inhibition

The following diagram illustrates the mechanism by which this compound inhibits ABCG2-mediated drug efflux in cancer stem-like cells.

References

The Role of Dofequidar Fumarate in Sensitizing Tumors to Chemotherapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dofequidar Fumarate (formerly known as MS-209) is a potent, orally active, third-generation multidrug resistance (MDR) modulator. Its primary mechanism of action involves the competitive inhibition of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] By blocking these efflux pumps, this compound increases the intracellular concentration of various chemotherapeutic agents, thereby restoring or enhancing their cytotoxic effects in resistant tumor cells. This guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: Reversing Multidrug Resistance

Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ABC transporters that actively efflux anticancer drugs from tumor cells.[3][4] this compound directly interacts with these transporters to inhibit their function.[3][4][5]

Inhibition of ABC Transporters

This compound has been shown to inhibit the three major ABC transporters associated with MDR:

-

P-glycoprotein (P-gp/ABCB1): As a competitive inhibitor, this compound blocks the binding and transport of P-gp substrates, such as taxanes, anthracyclines, and vinca alkaloids.[2][6]

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): this compound also demonstrates inhibitory activity against MRP1, which is responsible for the efflux of a broad range of chemotherapeutic agents, often in their conjugated form.[2][7]

-

Breast Cancer Resistance Protein (BCRP/ABCG2): Notably, this compound is a potent inhibitor of BCRP. This is particularly significant as BCRP is highly expressed in cancer stem cells (CSCs) and contributes to the resistance of these cell populations to chemotherapy.[7][8]

The precise IC50 values for this compound against each of these transporters are not consistently reported across publicly available literature. However, its efficacy in reversing MDR at micromolar concentrations is well-documented.[1][5]

Figure 1. Mechanism of this compound in reversing ABC transporter-mediated drug efflux.

Sensitization of Cancer Stem-like Cells

A critical aspect of this compound's activity is its ability to sensitize cancer stem-like cells, often identified as a "side population" (SP) in flow cytometry analysis due to their high expression of ABCG2/BCRP, which efficiently effluxes the Hoechst 33342 dye.[7] By inhibiting ABCG2, this compound allows for the accumulation of chemotherapeutic agents in these otherwise resistant cells, potentially leading to their eradication.[7][8]

Preclinical and Clinical Data

In Vitro Efficacy

Numerous in vitro studies have demonstrated the potent MDR-reversing activity of this compound across a range of cancer cell lines.

| Cell Line | Resistant To | Chemotherapeutic Agent | This compound (MS-209) Concentration | Fold Reversal of Resistance | Reference |

| 4-1St | Doxorubicin (ADM), Vincristine (VCR) | Doxorubicin | 3 µM | 88 | [1] |

| 4-1St | Doxorubicin (ADM), Vincristine (VCR) | Vincristine | 3 µM | 350 | [1] |

| P388/VCR | Vincristine (VCR) | Vincristine | 1-10 µM | Complete Reversal | [3] |

| P388/ADM | Doxorubicin (ADM) | Doxorubicin | 1-10 µM | Partial Reversal | [3] |

| K562/VCR | Vincristine (VCR) | Vincristine | 1-10 µM | Complete Reversal | [3] |

| K562/ADM | Doxorubicin (ADM) | Doxorubicin | 1-10 µM | Complete Reversal | [3] |

In Vivo Efficacy

In vivo studies using tumor xenograft models have confirmed the ability of orally administered this compound to enhance the antitumor activity of various chemotherapeutic agents.

| Tumor Model | Chemotherapeutic Agent | This compound (MS-209) Treatment | Outcome | Reference |

| P388/VCR-bearing mice | Vincristine (100 µg/kg) | 80 mg/kg p.o. twice daily | Increased lifespan (T/C value of 155%) | [3] |

| P388/ADM-bearing mice | Doxorubicin (2 mg/kg) | 200-450 mg/kg p.o. | Increased lifespan (T/C values of 150%-194%) | [3] |

| HCT-15 xenograft | Docetaxel | Co-administration | Potentiated antitumor activity | [1] |

| MCF-7/ADM xenograft | Docetaxel | Co-administration | Significantly reduced tumor growth | [1] |

| SBC-3/ADM metastasis model | Etoposide (VP-16) or Doxorubicin (ADM) | Co-administration | Marked inhibition of metastasis | [1] |

Clinical Trial Data

A Phase III, randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in combination with cyclophosphamide, doxorubicin, and fluorouracil (CAF) in patients with advanced or recurrent breast cancer.

| Parameter | CAF Alone (n=115) | Dofequidar + CAF (n=106) | P-value |

| Overall Response Rate (ORR) | 42.6% | 53.1% | 0.077 |

| Median Progression-Free Survival (PFS) | 241 days | 366 days | 0.145 |

While the primary endpoint of ORR did not reach statistical significance, a trend towards improved PFS was observed in the this compound arm.

Experimental Protocols

In Vitro Assessment of ABC Transporter Inhibition

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New multidrug-resistance-reversing drugs, MS-209 and SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Overcoming of multidrug resistance by a newly synthesized quinoline compound, MS-209] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]

Dofequidar Fumarate: A Technical Guide to its Impact on Intracellular Drug Accumulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of Dofequidar Fumarate on intracellular drug accumulation. This compound is a potent, orally active quinoline derivative that has demonstrated significant potential in reversing multidrug resistance (MDR) in cancer cells.[1][2][3] This document provides a comprehensive overview of its mechanism of action, quantitative effects on drug accumulation, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of ABC Transporters

This compound's primary mechanism of action is the inhibition of ATP-binding cassette (ABC) transporters.[2] These transporters are membrane proteins that actively efflux a wide variety of substrates, including many chemotherapeutic agents, from the cell's interior.[2][4][5] This efflux mechanism is a major contributor to the phenomenon of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs.[4][5]

Dofequidar has been shown to inhibit several key ABC transporters, including:

-

P-glycoprotein (P-gp) / ABCB1: A well-characterized transporter responsible for the efflux of numerous chemotherapeutic drugs.[1][3][6][7][8][9] Dofequidar directly interacts with P-gp to inhibit its drug transport function.[3]

-

Multidrug Resistance-Associated Protein 1 (MRP1) / ABCC1: Another important transporter implicated in MDR.[1][2]

-

Breast Cancer Resistance Protein (BCRP) / ABCG2: Dofequidar has been shown to inhibit ABCG2-mediated drug export, particularly in cancer stem-like side population (SP) cells.[1][2]

By inhibiting these transporters, this compound effectively blocks the efflux of co-administered anticancer drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity in resistant cancer cells.[1][2][10]

Signaling Pathway and Experimental Workflow

The logical flow of this compound's action and the typical experimental workflow to assess its impact can be visualized as follows:

Caption: Mechanism of this compound Action.

Caption: Experimental Workflow for Assessing Dofequidar's Effect.

Quantitative Data on Intracellular Drug Accumulation

The following tables summarize the quantitative effects of this compound on reversing multidrug resistance and increasing the intracellular concentration of various anticancer agents.

| Cell Line | Resistant to | Reversing Agent | Concentration | Effect on Drug Sensitivity | Reference |

| K562/ADM | Doxorubicin | This compound | Not specified | Reversed MDR in this cell line which overexpresses ABCB1/P-gp. | [1] |

| KB/BCRP | Mitoxantrone | This compound | 10 µM | Sensitized KB/BCRP cells to the same level as 1 µM FTC (a specific ABCG2 inhibitor). | [1] |

| HeLa-derived SP cells | Mitoxantrone | This compound | Not specified | Reversed resistance to Mitoxantrone to a level similar to non-SP cells. | [1] |

| HeLa-derived SP cells | Topotecan | This compound | Not specified | Reversed resistance to Topotecan to a level similar to non-SP cells. | [1] |

| Various Cell Lines | Various Drugs | MS-209 (Dofequidar) | 3 µM | Effectively reverses MDR in various cell lines in vitro. | [3] |

| Cell Line | Drug/Substrate | This compound Concentration | Observation | Reference |

| K562/BCRP | Hoechst 33342 | Dose-dependent | Increased the intracellular concentration of Hoechst 33342. | [1] |

| K562 or K562/BCRP | Mitoxantrone | Not specified | The effect on intracellular accumulation of Mitoxantrone was determined by flow cytometry. | [1] |

| A549 (NSCLC) | Calcein | 1-10 µM | Significantly induced calcein accumulation in a dose-dependent manner, indicating inhibition of ABCB1 activity. | [11] |

| SKMES-1 (NSCLC) | Doxorubicin | Not specified | Significantly increased the intracellular content of doxorubicin. | [11] |

Detailed Experimental Protocols

Intracellular Drug Accumulation Assay using Flow Cytometry

This protocol is adapted from studies investigating the effect of Dofequidar on the intracellular accumulation of fluorescent substrates or drugs.[1]

Objective: To quantify the effect of this compound on the intracellular accumulation of a fluorescent substrate (e.g., Mitoxantrone, Hoechst 33342, Calcein-AM) in multidrug-resistant cells.

Materials:

-

Multidrug-resistant cell line (e.g., K562/BCRP) and parental cell line (e.g., K562).

-

This compound.

-

Fluorescent substrate (e.g., 3 µM Mitoxantrone).

-

Phosphate-buffered saline (PBS), ice-cold.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Culture the selected multidrug-resistant and parental cell lines to a sufficient density. Harvest the cells and resuspend them in a suitable buffer at a concentration of 5 x 10^5 cells/mL.

-

Treatment: Aliquot the cell suspension into tubes. To the experimental tubes, add this compound at the desired final concentrations. Include a positive control (e.g., another known inhibitor like FTC for ABCG2) and a negative control (vehicle).

-

Substrate Incubation: Add the fluorescent substrate (e.g., 3 µM Mitoxantrone) to all tubes.

-

Incubation: Incubate the cells for 30 minutes at 37°C.

-

Washing: After incubation, wash the cells with ice-cold PBS to stop the transport process and remove the extracellular substrate.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Excite the fluorescent substrate at its specific wavelength (e.g., 630 nm for Mitoxantrone) and measure the emission.

-

Data Analysis: The mean fluorescence intensity of the cell population is proportional to the intracellular drug concentration. Compare the fluorescence intensity of cells treated with this compound to the untreated control to determine the increase in intracellular drug accumulation.

In Vitro Vesicle Transporter Assay

This assay directly measures the ability of this compound to inhibit the transport activity of a specific ABC transporter.[1][2]

Objective: To determine if this compound directly inhibits the ATP-dependent transport of a substrate into membrane vesicles overexpressing a specific ABC transporter.

Materials:

-

Membrane vesicles from cells overexpressing a specific ABC transporter (e.g., ABCG2/BCRP).

-

Radiolabeled substrate for the transporter.

-

This compound.

-

ATP and AMP.

-

Reaction buffer.

-

Stop solution (e.g., 40 mM MOPS-Tris [pH 7.0] and 70 mM KCl).

-

Filter plates (e.g., TOPCOUNT plate filter).

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup: In a reaction mixture, combine the membrane vesicles, the radiolabeled substrate, and this compound at various concentrations.

-

Initiate Transport: Add 20 µL of 10 mM ATP to initiate ATP-dependent transport. As a negative control, add AMP instead of ATP to a separate set of reactions.

-

Incubation: Incubate the reaction mixtures at 37°C for 5 minutes.

-

Terminate Reaction: Stop the transport reaction by adding an ice-cold stop solution.

-

Vesicle Trapping: Trap the membrane vesicles on a filter plate and wash them with ice-cold stop solution to remove any untransported substrate.

-

Radioactivity Measurement: Measure the radioactivity retained on the filter using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of substrate transported into the vesicles.

-

Data Analysis: Compare the radioactivity in the ATP-containing reactions with and without this compound. A decrease in radioactivity in the presence of Dofequidar indicates inhibition of the transporter.

Conclusion

This compound is a promising agent for overcoming multidrug resistance in cancer therapy. Its ability to inhibit key ABC transporters leads to a significant increase in the intracellular accumulation of chemotherapeutic drugs in resistant cancer cells. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other potential MDR-reversing agents. Further research and clinical evaluation are warranted to fully realize its therapeutic potential.[1]

References

- 1. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New multidrug-resistance-reversing drugs, MS-209 and SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemotherapeutic drugs: Cell death- and resistance-related signaling pathways. Are they really as smart as the tumor cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - The inhibition of ABCB1/MDR1 or ABCG2/BCRP enables doxorubicin to eliminate liver cancer stem cells - Deakin University - Figshare [dro.deakin.edu.au]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Formulation of Dofequidar Fumarate for Preclinical Research

Executive Summary: Dofequidar Fumarate, a potent, orally active quinoline derivative, has emerged as a significant third-generation modulator of multidrug resistance (MDR) in cancer. By inhibiting the function of key ATP-binding cassette (ABC) transporters, Dofequidar restores the efficacy of conventional chemotherapeutic agents in resistant cancer cells. This technical guide provides an in-depth overview for researchers and drug development professionals on the synthesis, formulation, and key experimental applications of this compound. It includes a representative synthesis pathway, detailed formulation protocols for in vitro and in vivo studies, and methodologies for critical assays to evaluate its biological activity.

Introduction

Multidrug resistance (MDR) is a primary obstacle to successful cancer chemotherapy. A major mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent drug efflux pumps, reducing intracellular drug concentrations to sublethal levels.[1] this compound (also known as MS-209) is a quinoline-based compound designed to counteract MDR. It functions by inhibiting several key ABC transporters, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[2] This inhibition sensitizes resistant cancer cells, including cancer stem-like cells, to various chemotherapeutic drugs, making Dofequidar a promising agent for combination cancer therapy.[2][3]

Chemical Properties and Mechanism of Action

Dofequidar is an orally available, synthetic quinoline derivative.[4] Its chemical and physical properties are summarized in the table below.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone fumarate | [4] |

| Synonyms | MS-209, MS-209 Fumarate | [5] |

| CAS Number | 153653-30-6 | [6] |

| Molecular Formula | C34H35N3O7 (or C30H31N3O3 • C4H4O4) | [6] |

| Molecular Weight | 597.66 g/mol |[7] |

Mechanism of Action

The primary mechanism of action for Dofequidar is the competitive inhibition of ABC transporters. These transporters, located in the cell membrane, utilize ATP hydrolysis to actively efflux a wide range of substrates, including many anticancer drugs (e.g., doxorubicin, vincristine, docetaxel).[1][2] Dofequidar binds to these transporters, blocking their ability to export chemotherapeutic agents.[4] This leads to an increased intracellular accumulation of the anticancer drug, thereby restoring its cytotoxic effect in resistant cells. Notably, Dofequidar has been shown to be effective against P-gp, MRP1, and BCRP, the latter of which is highly expressed in cancer stem-like cells, suggesting it may help eradicate residual disease and prevent relapse.[2]

Caption: Mechanism of Dofequidar in reversing multidrug resistance (MDR).

Synthesis of this compound

The precise, industrial-scale synthesis of this compound is proprietary. However, based on its chemical structure—a quinoline core linked to a diphenylacetylated piperazine moiety—a representative synthetic pathway can be proposed using established organic chemistry principles, such as those used for synthesizing quinolinone and piperazine derivatives.[6][7] The process would logically involve the synthesis of key intermediates followed by their coupling.

Representative Synthetic Pathway

A plausible retrosynthetic analysis breaks Dofequidar into three main precursors:

-

Intermediate A: A suitable 5-oxy-quinoline precursor (e.g., 5-(oxiran-2-ylmethoxy)quinoline).

-

Intermediate B: Piperazine.

-

Intermediate C: 2,2-Diphenylacetic acid or its activated form (e.g., acyl chloride).

The forward synthesis would proceed as follows:

-

Step 1: Synthesis of Piperazine Intermediate: N-acylation of piperazine (Intermediate B) with 2,2-diphenylacetyl chloride (Intermediate C) under basic conditions to yield 1-(piperazin-1-yl)-2,2-diphenylethanone.

-

Step 2: Coupling Reaction: Reaction of the acylated piperazine from Step 1 with the quinoline precursor (Intermediate A). This is an epoxide ring-opening reaction where the secondary amine of the piperazine acts as a nucleophile, attacking the epoxide ring of the quinoline intermediate to form the final Dofequidar base.

-

Step 3: Salt Formation: The synthesized Dofequidar base is then reacted with fumaric acid in an appropriate solvent (e.g., ethanol) to precipitate this compound, improving its stability and handling properties.

Caption: Representative workflow for the synthesis of this compound.

Formulation for Research Applications

Proper formulation is critical for achieving desired compound exposure and reliable results in both in vitro and in vivo experiments. This compound has low aqueous solubility, necessitating the use of organic solvents or specialized vehicles.

Table 2: Solubility and Formulation Vehicles for this compound

| Vehicle | Concentration | Application | Source(s) |

|---|---|---|---|

| DMSO | ≥ 90-100 mg/mL | In vitro stock solution | [5][7] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (Suspension) | In vivo (e.g., oral gavage) | [7] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (Clear Solution) | In vivo (e.g., parenteral) | [8] |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (Clear Solution) | In vivo (e.g., parenteral) |[7] |

Protocol: Preparation of In Vitro Stock Solution

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add pure, anhydrous DMSO to achieve a high-concentration stock (e.g., 100 mg/mL or 167 mM).[7]

-

Use an ultrasonic bath to facilitate complete dissolution.

-

Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term use (up to 1 month).[7]

-

For cell-based assays, dilute the stock solution in culture medium immediately before use to a final DMSO concentration typically below 0.5%.

Protocol: Preparation of In Vivo Oral Gavage Suspension

-

Prepare a 10% DMSO in corn oil vehicle.

-

Weigh the required amount of this compound for the desired dose (e.g., 200 mg/kg).[2]

-

Add a small volume of DMSO (10% of the final volume) to the powder and vortex to create a paste.

-

Gradually add the corn oil (90% of the final volume) while continuously vortexing or sonicating to create a uniform suspension.

-

Administer to animals immediately after preparation, ensuring the suspension is well-mixed before drawing each dose.

Key Experimental Protocols

Evaluating the efficacy of Dofequidar requires specific assays to measure its impact on transporter function and cellular drug resistance.

Protocol: In Vitro Vesicle Transport Assay

Objective: To directly measure the inhibitory effect of Dofequidar on a specific ABC transporter (e.g., ABCG2/BCRP).[2]

Methodology:

-

Use commercially available membrane vesicles isolated from insect cells overexpressing the transporter of interest (e.g., ABCG2).[2]

-

Prepare a reaction mixture containing MOPS-Tris buffer, MgCl2, KCl, a radiolabeled transporter substrate (e.g., [3H]methotrexate), and varying concentrations of Dofequidar.[2]

-

Keep the mixture on ice for 5 minutes to allow the inhibitor to interact with the vesicles.[2]

-

Initiate the transport reaction by adding ATP (to energize the pump) or AMP (as a negative control).[2]

-

Incubate the reaction at 37°C for 5 minutes.[2]

-

Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter membrane that traps the vesicles but allows the free substrate to pass through.

-

Wash the filter to remove non-transported substrate.

-

Quantify the amount of radiolabeled substrate trapped within the vesicles using liquid scintillation counting. Reduced radioactivity in the presence of Dofequidar indicates inhibition of transporter function.

Caption: Experimental workflow for the in vitro vesicle transport assay.

Protocol: Cellular Chemosensitivity (MTS) Assay

Objective: To determine the ability of Dofequidar to reverse MDR and restore sensitivity to a chemotherapeutic agent in a cancer cell line.[2]

Methodology:

-

Plate MDR cancer cells (e.g., K562/ADM) and their parental, drug-sensitive counterparts in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a matrix of drug concentrations:

-

Chemotherapeutic agent alone (e.g., doxorubicin).

-

Dofequidar alone (to test for intrinsic toxicity).

-

Chemotherapeutic agent in combination with a fixed, non-toxic concentration of Dofequidar (e.g., 1-10 µM).[2]

-

-

Incubate the cells for 48-72 hours.

-

Add a tetrazolium compound (e.g., MTS) to each well.[2] Viable, metabolically active cells will convert the MTS into a colored formazan product.

-

Incubate for 1-4 hours.

-

Measure the absorbance of the formazan product using a microplate spectrophotometer.

-

Calculate cell viability as a percentage relative to untreated controls. A significant decrease in viability for the combination treatment compared to the chemotherapeutic agent alone indicates reversal of resistance.

Protocol: Side Population (SP) Analysis

Objective: To assess the effect of Dofequidar on cancer stem-like cells, which are often enriched in the "Side Population" (SP) due to their high expression of ABC transporters like ABCG2.[2]

Methodology:

-

Harvest cancer cells and resuspend them at a concentration of 1 x 10^6 cells/mL in pre-warmed buffer.[2]

-

Treat the cells with the DNA-binding dye Hoechst 33342.[2]

-

In parallel tubes, add Dofequidar or a known specific inhibitor (e.g., Fumitremorgin C for ABCG2) as a control.

-

Incubate all samples at 37°C for 60-90 minutes to allow for dye uptake and efflux.

-

Wash the cells with ice-cold buffer and keep them on ice to halt transporter activity.

-

Analyze the cells using a flow cytometer capable of detecting fluorescence from two channels (e.g., blue and red) for the Hoechst dye.

-

The SP is identified as a small, distinct population of cells with low blue and red fluorescence that disappears in the presence of the transporter inhibitor (Dofequidar). A reduction in the size of the SP fraction indicates effective inhibition of the efflux pump.[2]

Conclusion

This compound is a valuable research tool for investigating and overcoming multidrug resistance in cancer. Its potent, broad-spectrum inhibition of key ABC transporters makes it a compelling candidate for preclinical and translational studies. Successful application of Dofequidar requires careful attention to its synthesis, formulation to overcome solubility limitations, and the use of appropriate biological assays to confirm its mechanism of action. The protocols and data presented in this guide offer a comprehensive foundation for researchers to effectively utilize this compound in the pursuit of more effective cancer therapies.

References

- 1. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]

- 7. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Dofequidar Fumarate: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dofequidar Fumarate (MS-209) is a potent, orally active third-generation inhibitor of multiple ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1] These transporters are key mediators of multidrug resistance (MDR) in cancer cells, a major obstacle in successful chemotherapy. By blocking the efflux of chemotherapeutic agents from cancer cells, this compound can restore or enhance their cytotoxic efficacy. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study and overcome multidrug resistance.

Mechanism of Action

This compound functions by competitively inhibiting the substrate-binding sites of ABC transporters like P-gp, MRP1, and ABCG2. This inhibition blocks the efflux of a wide range of chemotherapeutic drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity in resistant cancer cells.

Caption: this compound's mechanism of action in overcoming multidrug resistance.

Data Presentation

Table 1: Reversal of Mitoxantrone Resistance in KB/BCRP Cells

| Cell Line | Treatment | IC50 of Mitoxantrone | Fold Resistance |

| KB-3-1 (Parental) | Mitoxantrone alone | ~1x | 1 |

| KB/BCRP (Resistant) | Mitoxantrone alone | ~10x | 10 |

| KB/BCRP (Resistant) | Mitoxantrone + 10 µM this compound | ~1x | 1 |

Data synthesized from a study showing KB/BCRP cells have a 10-fold resistance to Mitoxantrone, which is reversed by 10 µM this compound.[1]

Table 2: Effect of this compound on Chemosensitivity of HeLa Side Population (SP) Cells

| Cell Line | Treatment | Approximate GI50 |

| HeLa NSP | Mitoxantrone | Sensitive |

| HeLa SP | Mitoxantrone | Resistant |

| HeLa SP | Mitoxantrone + 3 µM this compound | Sensitive |

| HeLa NSP | Topotecan | Sensitive |

| HeLa SP | Topotecan | Resistant |

| HeLa SP | Topotecan + 3 µM this compound | Sensitive |

This table is a qualitative summary based on findings that this compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs.[1]

Experimental Protocols

Protocol 1: Determination of Chemosensitivity (IC50)

This protocol outlines the procedure to determine the 50% inhibitory concentration (IC50) of a chemotherapeutic agent in the presence and absence of this compound.

Caption: Workflow for determining the IC50 of a chemotherapeutic agent.

Materials:

-

Cancer cell lines (e.g., K562/ADM, KB/BCRP) and their parental counterparts.

-

Complete cell culture medium.

-

This compound.

-

Chemotherapeutic agent of interest (e.g., Doxorubicin, Mitoxantrone).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

Plate reader.

Procedure:

-

Cell Seeding:

-

Harvest and count cells in their logarithmic growth phase.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentration (e.g., 1-10 µM).

-

Prepare serial dilutions of the chemotherapeutic agent in culture medium, both with and without the fixed concentration of this compound.

-

Remove the medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with this compound alone to assess its intrinsic cytotoxicity.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Viability Assay:

-

Perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent and incubating for 2-4 hours, followed by solubilization of the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls.

-

Plot the cell viability against the drug concentration and determine the IC50 values using a suitable software.

-

Protocol 2: Side Population (SP) Analysis

This protocol is for identifying and quantifying the side population of cells, which are often enriched with cancer stem-like cells that highly express ABC transporters.

Caption: Workflow for Side Population (SP) analysis using flow cytometry.

Materials:

-

Cancer cell lines (e.g., HeLa, OVCAR3).

-

Complete cell culture medium.

-

This compound.

-

Hoechst 33342 dye.

-

Propidium Iodide (PI) or 7-AAD for dead cell exclusion.

-

Flow cytometer with a UV laser.

Procedure:

-

Cell Preparation:

-

Harvest cells and resuspend them at a concentration of 1 x 10^6 cells/mL in pre-warmed culture medium.

-

-

Hoechst 33342 Staining:

-

Divide the cell suspension into two tubes. To one tube, add this compound (e.g., at a final concentration of 10 µM) as a negative control for SP gating.

-

Add Hoechst 33342 dye to both tubes at a final concentration of 2.5-5 µg/mL.

-

Incubate for 90 minutes at 37°C, with intermittent mixing.

-

-

Washing and Counterstaining:

-

Wash the cells with ice-cold PBS or HBSS.

-

Resuspend the cells in ice-cold buffer.

-

Add a dead cell exclusion dye like PI just before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer equipped with a UV laser for Hoechst 33342 excitation.

-

Collect fluorescence emission using filters for Hoechst blue (e.g., 450/20 nm) and Hoechst red (e.g., 675 nm).

-

The side population will appear as a dimly stained population of cells that is diminished in the presence of this compound.

-

Protocol 3: Intracellular Drug Accumulation Assay

This protocol measures the effect of this compound on the intracellular accumulation of a fluorescent chemotherapeutic agent.

Materials:

-

Cancer cell lines (e.g., K562/BCRP).

-

Complete cell culture medium.

-

This compound.

-

Fluorescent chemotherapeutic agent (e.g., Mitoxantrone, Doxorubicin).

-

Flow cytometer.

Procedure:

-

Cell Preparation:

-

Harvest cells and resuspend them in culture medium.

-

-

Drug Incubation:

-

Washing:

-

Wash the cells twice with ice-cold PBS to remove extracellular drug.

-

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer with the appropriate laser and filter set for the chosen fluorescent drug.

-

An increase in the mean fluorescence intensity in the this compound-treated cells compared to the control indicates an inhibition of drug efflux and increased intracellular accumulation.

-

References

Application Notes and Protocols for the Use of Dofequidar Fumarate in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dofequidar Fumarate is a potent, orally active, third-generation quinoline-derivative inhibitor of ATP-binding cassette (ABC) transporters.[1] It effectively reverses multidrug resistance (MDR) in cancer cells by blocking the efflux of a wide range of chemotherapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in both cell-line derived (CDX) and patient-derived (PDX) xenograft mouse models.

Mechanism of Action: this compound primarily targets the following ABC transporters:

-

ABCB1/P-glycoprotein (P-gp)

-

ABCC1/Multidrug Resistance-Associated Protein 1 (MRP1)

By inhibiting these transporters, this compound increases the intracellular concentration of co-administered chemotherapeutic drugs in cancer cells, thereby enhancing their cytotoxic effects and overcoming resistance.[1][2]

Data Presentation

Table 1: In Vivo Dosing and Efficacy of this compound in a HeLa CDX Model

| Parameter | This compound | Irinotecan (CPT-11) | Combination (Dofequidar + CPT-11) | Control |

| Dosage | 200 mg/kg | 67 mg/kg | 200 mg/kg + 67 mg/kg | Vehicle |

| Administration Route | Oral (p.o.) | Intravenous (i.v.) | p.o. + i.v. | p.o. or i.v. |

| Dosing Schedule | 30 min before CPT-11 | Days 0, 4, and 8 | Dofequidar 30 min before CPT-11 on days 0, 4, and 8 | Matched to treatment groups |

| Tumor Growth Inhibition | Minimal | Moderate | Significant | N/A |

| Toxicity | No significant toxicity observed | Tolerated | Well-tolerated, no significant weight loss | N/A |

Data summarized from Katayama R, et al. Cancer Sci. 2009.[1]

Table 2: Recommended Starting Doses for Common Chemotherapeutics with this compound

| Chemotherapeutic Agent | Typical Dose Range in Xenograft Models (Monotherapy) | Recommended Starting Dose with this compound | Administration Route |

| Doxorubicin | 5-10 mg/kg | 5 mg/kg | i.v. |

| Paclitaxel | 10-20 mg/kg | 10 mg/kg | i.v. |

| Vincristine | 0.5-1.5 mg/kg | 0.5 mg/kg | i.v. |

| Docetaxel | 10-20 mg/kg | 10 mg/kg | i.v. |

Note: These are suggested starting doses and should be optimized for each specific xenograft model and cell line. Dose adjustments may be necessary based on tolerability and efficacy.

Signaling Pathway

Caption: this compound inhibits ABC transporters, leading to increased intracellular accumulation of chemotherapeutic drugs and subsequent cancer cell apoptosis.

Experimental Protocols

Protocol 1: Establishment of a Cell-Line Derived Xenograft (CDX) Model

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Immunodeficient mice (e.g., BALB/c-nu/nu, NOD/SCID)

-

Matrigel® Basement Membrane Matrix

-

Sterile PBS, cell culture medium, syringes, and needles

Procedure:

-

Culture cancer cells to 70-80% confluency.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend cells in a 1:1 mixture of cell culture medium and Matrigel® at a concentration of 1x10^6 to 1x10^7 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor mice for tumor growth by caliper measurements at least twice a week.

-

Initiate treatment when tumors reach a volume of approximately 100-200 mm³.

Protocol 2: this compound and Chemotherapy Co-administration

Materials:

-

This compound

-

Chemotherapeutic agent (e.g., CPT-11, Doxorubicin)

-

Appropriate vehicles for drug formulation (e.g., sterile water for oral gavage, saline for injection)

-

Gavage needles and syringes

Procedure:

-

Prepare this compound in sterile water for oral administration.

-

Prepare the chemotherapeutic agent in its appropriate vehicle for intravenous or intraperitoneal injection.

-

Administer this compound (e.g., 200 mg/kg) to the mice via oral gavage.[1]

-

Thirty minutes after this compound administration, administer the chemotherapeutic agent (e.g., CPT-11 at 67 mg/kg) via the chosen injection route.[1]

-

Repeat the treatment cycle as required by the experimental design (e.g., every 4 days for a total of 3 cycles).[1]

-

Monitor tumor volume and body weight throughout the study.

Caption: A typical workflow for a xenograft study evaluating the efficacy of this compound in combination with chemotherapy.

Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

A. Sample Collection:

-

At designated time points after the final treatment, collect blood samples via cardiac puncture or tail vein bleeding into EDTA-coated tubes.

-

Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.

-

Immediately following blood collection, euthanize the mice and excise the tumors.

-

Wash the tumors in ice-cold PBS, blot dry, and record the weight.

-

Snap-freeze plasma and tumor samples in liquid nitrogen and store at -80°C until analysis.

B. Sample Processing for LC-MS/MS Analysis:

-

Plasma: Thaw plasma samples on ice. Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

-

Tumor Tissue: Homogenize the weighed tumor tissue in a suitable buffer. Perform protein precipitation and/or liquid-liquid extraction to isolate the drugs of interest.[3] An internal standard should be added during the extraction process.[3] The final extract is then analyzed by LC-MS/MS.

C. Ex Vivo Analysis of ABC Transporter Inhibition:

-

Excise tumors from treated and control mice.

-

Prepare single-cell suspensions from the tumors by mechanical and enzymatic digestion.

-

Incubate the cells with a fluorescent substrate of the ABC transporter of interest (e.g., Rhodamine 123 for ABCB1, Calcein-AM for ABCC1).

-

Analyze the intracellular fluorescence intensity by flow cytometry. A higher fluorescence signal in cells from the Dofequidar-treated group compared to the control group indicates inhibition of the transporter.

Caption: Workflow for pharmacokinetic and pharmacodynamic analysis following in vivo studies with this compound.

Conclusion

This compound is a valuable tool for overcoming multidrug resistance in preclinical cancer models. The protocols outlined in this document provide a framework for designing and executing robust in vivo studies to evaluate the efficacy of this compound in combination with various chemotherapeutic agents. Careful optimization of dosing, scheduling, and analytical methods will be crucial for the successful application of these protocols.

References

- 1. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What does a picture tell? In vivo imaging of ABC transporter function - PubMed [pubmed.ncbi.nlm.nih.gov]

Dofequidar Fumarate: In Vivo Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dofequidar Fumarate is a potent, orally active quinoline-derived inhibitor of ATP-binding cassette (ABC) transporters, including P-glycoprotein (ABCB1), MRP1 (ABCC1), and notably, ABCG2 (BCRP).[1][2] Its ability to reverse multidrug resistance (MDR) makes it a compelling agent for in vivo studies, particularly in combination with chemotherapeutic drugs. This document provides detailed application notes and protocols for the in vivo administration of this compound, based on preclinical studies.

Mechanism of Action

This compound functions by inhibiting the efflux pump activity of ABC transporters on cancer cells. These transporters are primary mediators of MDR, actively removing chemotherapeutic agents from the intracellular environment, thereby reducing their efficacy. A key target of this compound is ABCG2, a transporter highly expressed in cancer stem-like cells (CSCs) or side population (SP) cells.[1][2] By inhibiting ABCG2, this compound enhances the intracellular concentration and cytotoxicity of co-administered anticancer drugs in these resistant cell populations.[1][2]

The signaling pathway below illustrates the mechanism by which this compound reverses multidrug resistance.

Caption: this compound inhibits the ABCG2 transporter, leading to increased intracellular accumulation of chemotherapeutic drugs and subsequent apoptosis.

In Vivo Dosage and Administration

The following tables summarize the dosage and administration protocol for this compound in a xenograft mouse model, as demonstrated in a key study by Katayama et al. (2009).

Table 1: Dosing Regimen for this compound and Irinotecan (CPT-11)

| Compound | Dosage | Route of Administration | Vehicle | Schedule |

| This compound | 200 mg/kg | Oral (gavage) | Water | 30 minutes prior to CPT-11 injection on days 0, 4, and 8 |

| Irinotecan (CPT-11) | 67 mg/kg | Intravenous | Saline | Days 0, 4, and 8 |

Table 2: Summary of In Vivo Efficacy in HeLa SP Xenograft Model

| Treatment Group | Mean Tumor Volume (Day 21, mm³) (estimated) | Tumor Growth Inhibition (%) (estimated) |

| Control (Vehicle) | ~1200 | 0 |

| This compound alone | ~1150 | ~4 |

| CPT-11 alone | ~1000 | ~17 |

| This compound + CPT-11 | ~200 | ~83 |

Data estimated from graphical representations in Katayama et al., 2009.

Experimental Protocols

This section provides a detailed methodology for an in vivo efficacy study of this compound in a cancer xenograft model.

Animal Model

-